molecular formula C14H19N3S B14160467 6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile CAS No. 326915-54-2

6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile

Cat. No.: B14160467
CAS No.: 326915-54-2
M. Wt: 261.39 g/mol
InChI Key: OYSWWWNBULNPBV-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that contains a pyridine ring substituted with a piperidine moiety and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile typically involves the reaction of 2-chloropyridine-3-carbonitrile with 2-(piperidin-1-yl)ethanethiol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the piperidin-1-ylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the pyridine ring.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile would depend on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The piperidine moiety is known to interact with various biological targets, potentially affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)ethanethiol: A precursor in the synthesis of the target compound.

    2-Chloropyridine-3-carbonitrile: Another precursor used in the synthesis.

    Piperidine: A common structural motif in many pharmaceutical compounds.

Uniqueness

6-Methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile is unique due to the combination of a piperidine moiety with a pyridine ring and a nitrile group. This unique structure allows it to participate in a variety of chemical reactions and interact with diverse biological targets, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

CAS No.

326915-54-2

Molecular Formula

C14H19N3S

Molecular Weight

261.39 g/mol

IUPAC Name

6-methyl-2-(2-piperidin-1-ylethylsulfanyl)pyridine-3-carbonitrile

InChI

InChI=1S/C14H19N3S/c1-12-5-6-13(11-15)14(16-12)18-10-9-17-7-3-2-4-8-17/h5-6H,2-4,7-10H2,1H3

InChI Key

OYSWWWNBULNPBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)C#N)SCCN2CCCCC2

solubility

32.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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